molecular formula C29H22BrClN2O4 B15085106 [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate CAS No. 769152-15-0

[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

Cat. No.: B15085106
CAS No.: 769152-15-0
M. Wt: 577.8 g/mol
InChI Key: DTKZXKPXTVOSBY-VTNSRFBWSA-N
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Description

[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-[(4-chlorophenyl)methoxy]benzaldehyde with hydrazine to form the hydrazone intermediate.

    Bromination: The hydrazone intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Esterification: The final step involves the esterification of the brominated hydrazone intermediate with 2-methylbenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-bromo-2-[(E)-[(4-chlorophenyl)sulfonyl]amino]benzoyl]hydrazono]methyl]phenyl 2-methylbenzoate
  • **4-bromo-2-[(E)-[(4-methylphenyl)sulfonyl]amino]benzoyl]hydrazono]methyl]phenyl 2-methylbenzoate

Uniqueness

The uniqueness of [4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

769152-15-0

Molecular Formula

C29H22BrClN2O4

Molecular Weight

577.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C29H22BrClN2O4/c1-19-4-2-3-5-26(19)29(35)37-27-15-10-23(30)16-22(27)17-32-33-28(34)21-8-13-25(14-9-21)36-18-20-6-11-24(31)12-7-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+

InChI Key

DTKZXKPXTVOSBY-VTNSRFBWSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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